molecular formula C7H13NO3S B142306 N-Acetyl-D-penicillamine CAS No. 15537-71-0

N-Acetyl-D-penicillamine

Cat. No.: B142306
CAS No.: 15537-71-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-YFKPBYRVSA-N
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Description

N-Acetylpenicillamine is an organosulfur compound with the chemical formula C7H13NO3S. It is derived from the amino acid penicillamine and is known for its role as a nitric oxide donor.

Mechanism of Action

Target of Action

N-Acetyl-D-penicillamine (NAP or NAPA) is a thiol compound that primarily targets heavy metals in the body . It is often used as a control molecule in studies involving nitric oxide donor molecules . It is also used as a chelating agent, binding to heavy metals such as copper, mercury, and lead .

Mode of Action

NAP interacts with its targets by forming a bond with the heavy metals, thereby inhibiting their harmful effects . For instance, it inhibits the binding of methyl mercury to isolated human erythrocytes by 50% and removes 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM .

Biochemical Pathways

NAP affects the biochemical pathways involved in heavy metal metabolism. By binding to heavy metals, it prevents these metals from interacting with other molecules and disrupting normal biochemical processes . In the case of cystinuria, NAP decreases free urinary cystine, apparently based on the formation of the more soluble mixed disulphide, penicillamine-cysteine, in place of cystine .

Result of Action

The primary result of NAP’s action is the reduction of heavy metal levels in the body. For example, NAP reduces the biological half-life of mercury and decreases liver, kidney, brain, and blood mercury levels, as well as increases urinary excretion of mercury in a concentration-dependent manner . It also causes a decrease in urinary free cystine by the same mechanisms as D-penicillamine .

Action Environment

The action of NAP can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the efficacy of NAP Additionally, the presence of other substances in the body, such as certain foods or drugs, can potentially interact with NAP and affect its stability and efficacy

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-penicillamine plays a significant role in biochemical reactions. It is often used for the precolumn derivatization of amino acids or amino alcohols . The diastereoisomers formed can be efficiently resolved by HPLC on conventional reversed-phase columns . It is also used as a heavy metal chelator .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat mercury poisoning as it was found to be more effective than D-penicillamine and other agents in mercury extraction . It is also known to suppress inducible nitric oxide synthase expression by inhibiting post-translational modification .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate heavy metals. It binds to these metals, allowing them to be eliminated in the urine . It also inhibits the binding of methyl mercury to isolated human erythrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to reduce the biological half-life of mercury and decrease liver, kidney, brain, and blood mercury levels, as well as increase urinary excretion of mercury in a concentration-dependent manner, in mice when administered following injection of methyl mercuric chloride .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been used in the treatment of Wilson’s disease and cystinuria in humans and dogs, where it has been found to be effective in reducing urinary free cystine .

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is used as a form of immunosuppression to treat rheumatoid arthritis. This compound inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage .

Subcellular Localization

It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylpenicillamine can be synthesized through the nitrosation of N-acetyl-DL-penicillamine. The process involves the reaction of N-acetyl-DL-penicillamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is typically carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of N-Acetylpenicillamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-Acetylpenicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetylpenicillamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Acetylpenicillamine is unique due to its specific structural features derived from penicillamine. Its stability and controlled release of nitric oxide make it particularly valuable in biomedical applications .

Properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030813
Record name N-Acetyl-D-penicillamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15537-71-0
Record name N-Acetylpenicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15537-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-penicillamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-dimethyl-DL-cysteine
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Record name N-ACETYLPENICILLAMINE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Acetyl-D-penicillamine (NAPA) primarily acts by interacting with cysteine. It forms a more soluble mixed disulfide, NAPA-cysteine, in place of cystine, thereby decreasing free urinary cystine levels. [] This mechanism is particularly important in the treatment of cystinuria, where high cystine levels lead to stone formation. [] Additionally, NAPA can inhibit lactoperoxidase, an enzyme with antibacterial properties, by competing for the enzyme's active site. []

A: * Molecular Formula: C7H13NO3S* Molecular Weight: 191.25 g/mol* Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, can be found in research focused on diastereomeric thiazolidinecarboxylic acids derived from NAPA. []

A: NAPA has been successfully incorporated into various materials for controlled nitric oxide (NO) release. Studies have shown its compatibility with polymers like polydimethylsiloxane (PDMS) [], polyvinyl chloride (PVC) [], and CarboSil polymers []. For example, SNAP-doped CarboSil, where SNAP is the S-nitroso derivative of NAPA, demonstrated long-term NO release for over 22 days with controlled leaching of SNAP, its byproduct this compound (NAP), and NAP disulfide. [] This highlights the potential of NAPA-modified materials for biomedical applications.

A: While NAPA itself might not directly act as a catalyst, it serves as a precursor for S-nitroso-N-acetyl-D-penicillamine (SNAP), a potent NO donor. [, , , , , ] The release of NO from SNAP can be catalyzed by transition metals like Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. [] This catalytic NO release from SNAP-modified materials has potential applications in preventing thrombus formation on stents and other blood-contacting medical devices. []

A: While specific computational studies focusing solely on NAPA were not identified within the provided research, its application in creating NO-releasing polymers, like SNAP-HPAMAM, has been investigated. [] Further research utilizing computational methods could be valuable for exploring the interactions of NAPA with different materials and its potential for other applications.

A: The presence of the acetyl group in NAPA distinguishes it from D-penicillamine (DPA). This modification removes the free α-amino group, which is implicated in some of the toxic effects of DPA. [] This suggests that structural changes in NAPA can significantly alter its pharmacological and toxicological profile.

A: NAPA has demonstrated remarkable stability when incorporated into polymers with low water uptake, like silicone rubber. [] Studies have shown sustained NO release from SNAP-incorporated materials for extended periods, implying the long-term stability of the SNAP moiety (derived from NAPA). [, , ] This stability is crucial for its successful incorporation into long-term implantable devices.

A: While the provided research doesn't delve into the detailed PK/PD profile of NAPA, it highlights its effectiveness in reducing urinary cystine levels in cystinuria patients, similar to D-penicillamine. [] This suggests its absorption and activity in vivo.

A: NAPA has shown efficacy in reducing urinary cystine levels in cystinuria patients. [, ] Furthermore, materials impregnated with SNAP, an NO-donating derivative of NAPA, have demonstrated significant antibacterial effects against various bacterial strains like Staphylococcus aureus and Proteus mirabilis in in vitro settings. [, ] Further research, including animal models and clinical trials, is necessary to fully elucidate its efficacy and potential applications.

A: NAPA was investigated as a potentially safer alternative to D-penicillamine (DPA) for treating cystinuria. [, , ] While DPA can cause severe side effects like acute hypersensitivity reactions and proteinuria, NAPA was associated with milder side effects. [] This suggests a potentially improved safety profile for NAPA compared to DPA.

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